molecular formula C12H12N2O3S2 B2689681 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide CAS No. 352706-00-4

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2689681
CAS No.: 352706-00-4
M. Wt: 296.36
InChI Key: IXYYBELPQCLWCW-UHFFFAOYSA-N
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Description

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide, also known as MBQ-167, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

N-Benzothiazole derivatives, closely related to N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide, have been extensively studied for their unique chemical properties and synthesis routes. These compounds are utilized in developing complex chemical structures, such as hindered peptides and benzothiazole-based heterocycles, demonstrating the versatility and importance of benzothiazole derivatives in synthetic organic chemistry (Vedejs & Kongkittingam, 2000); (Darweesh et al., 2016).

Biological Evaluation

Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor and antimicrobial activities. Studies have shown that these compounds exhibit selective cytotoxicity against tumorigenic cell lines and possess significant inhibitory effects on tumor growth, highlighting their potential as therapeutic agents in cancer treatment (Yoshida et al., 2005); (Sych et al., 2019).

Computational Studies and Molecular Docking

Computational calculations and molecular docking studies have also been conducted on benzothiazole derivatives to understand their interaction with biological targets. These studies provide insights into the molecular mechanisms underlying the biological activities of these compounds, facilitating the design of more potent and selective drugs (Mirzaei et al., 2016).

Antimicrobial and Antifungal Action

Research into the antimicrobial and antifungal activities of benzothiazole derivatives has identified compounds with high efficacy against various bacterial and fungal strains, offering potential applications in treating infectious diseases (Darwish et al., 2014).

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-19(16,17)8-4-5-9-10(6-8)18-12(13-9)14-11(15)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYYBELPQCLWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326440
Record name N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

352706-00-4
Record name N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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